3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with an appropriate diketone under acidic conditions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves interaction with various molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: Inhibition of the NF-kB inflammatory pathway and reduction of nitric oxide and tumor necrosis factor-α production.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other pyrazolo[1,5-a]pyrimidine derivatives. Its methoxyphenyl and phenyl groups contribute to its enhanced neuroprotective and anti-inflammatory activities .
Properties
CAS No. |
802919-08-0 |
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Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17N3O/c1-23-16-10-8-14(9-11-16)17-18(15-6-3-2-4-7-15)21-22-13-5-12-20-19(17)22/h2-13,19,21H,1H3 |
InChI Key |
LQWVWKZJJWHXKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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